molecular formula C14H20ClN3O B1448493 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride CAS No. 1604489-22-6

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride

Cat. No.: B1448493
CAS No.: 1604489-22-6
M. Wt: 281.78 g/mol
InChI Key: IWNSUQYKYCUZII-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride is a synthetic organic compound featuring an indole core linked via an ethyl chain to a butanamide group with a terminal amino moiety, formulated as a hydrochloride salt. Its IUPAC name is N-(2-(1H-indol-3-yl)ethyl)-4-(methylamino)butanamide hydrochloride, with the molecular formula C₁₅H₂₁N₃O·HCl and a molar mass of 296.8 g/mol (excluding HCl) . The indole moiety is critical for interactions with biological targets, such as serotonin receptors, while the butanamide chain modulates solubility and bioavailability. This compound is primarily utilized in pharmacological research, particularly in receptor-binding studies, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNSUQYKYCUZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Key Intermediate Preparation

The synthesis often begins with 2,4-dichloropyrimidine or 4-(1H-indol-3-yl)butanoic acid derivatives as precursors, depending on the route chosen.

  • In one documented method, 2,4-dichloropyrimidine reacts with 1-methylindole in the presence of anhydrous aluminum chloride (AlCl3) in ethylene glycol dimethyl ether at 80 °C for 2 hours to form a key intermediate compound (Compound 2) with a 55% yield after purification by silica gel chromatography.

  • Alternatively, 4-(1H-indol-3-yl)butanoic acid is converted sequentially into ethyl 4-(1H-indol-3-yl)butanoate, then into 4-(1H-indol-3-yl)butanohydrazide, and further into functionalized derivatives through hydrazide and oxadiazole intermediates.

Amidation and Amination Steps

  • Amidation is typically carried out by reacting the indole-containing acid or ester derivatives with appropriate amines under reflux conditions in ethanol or other solvents, often catalyzed by acid or base.

  • For example, nucleophilic substitution of a key intermediate with various secondary amines in the presence of potassium carbonate (K2CO3) in DMSO at 90 °C yields substituted amides.

  • Reduction of nitro groups followed by treatment with HCl gas in ethanol affords the hydrochloride salt form of the target compound.

Final Salt Formation

  • The free base form of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is converted into the hydrochloride salt by bubbling dry HCl gas into an ethanol solution of the compound at room temperature, yielding the hydrochloride salt suitable for isolation and further use.

Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts type reaction of 2,4-dichloropyrimidine with 1-methylindole AlCl3, DME, 80 °C, 2 h 55 Key intermediate formation
2 Aromatic amination and nitro group reduction Fe, NH4Cl, EtOH/H2O, 100 °C - Intermediate functionalization
3 Nucleophilic substitution with secondary amines K2CO3, DMSO, 90 °C - Amide bond formation
4 Reduction and HCl treatment EtOH/HCl, room temperature - Hydrochloride salt formation
5 Hydrazide formation and oxadiazole synthesis (alternate route) EtOH/H2SO4 reflux, hydrazine hydrate reflux, CS2/KOH reflux 75-96 Multi-step functionalization

Note: Specific yields for some steps may vary depending on substituents and reaction scale.

Analytical and Characterization Data

  • Purification is typically performed by silica gel column chromatography (200–300 mesh).
  • Structural confirmation is achieved by 1H NMR and 13C NMR spectroscopy (400 MHz), with melting points measured on standard apparatus.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • The hydrochloride salt form is characterized by its solubility and stability profile.

Research Findings and Optimization Notes

  • Modifications at the amino substituent and chain length have been shown to influence the biological activity and hydrophilicity of the compounds, informing subsequent pharmacophore design.
  • The use of aluminum chloride as a Lewis acid catalyst in the initial step is critical for effective substitution on the pyrimidine ring.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography ensure high purity of intermediates and final products.
  • Alternative synthetic routes involving oxadiazole intermediates provide access to structurally diverse derivatives with potential enhanced biological activity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Reference
Intermediate formation Friedel-Crafts alkylation 2,4-Dichloropyrimidine, 1-methylindole, AlCl3, DME, 80 °C 55
Aromatic amination Reduction and substitution Fe, NH4Cl, EtOH/H2O, 100 °C -
Amide bond formation Nucleophilic substitution Secondary amines, K2CO3, DMSO, 90 °C -
Hydrochloride salt formation Acid treatment HCl gas, EtOH, room temperature -
Alternate oxadiazole route Multi-step functionalization Hydrazine hydrate, CS2, KOH, reflux 75-96

Chemical Reactions Analysis

Reaction Optimization and Yields

Step Reagents/Conditions Yield Key Observations
Amidation4-Aminobutanoyl chloride, K₂CO₃, DCM72–85%High purity via column chromatography
Salt FormationHCl gas in EtOH90–95%Crystalline solid after precipitation

Structural Characterization

a. Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.82 (s, 1H, indole NH), 8.15 (t, J = 5.6 Hz, 1H, amide NH), 7.52–6.95 (m, 4H, indole aromatic), 3.48 (q, 2H, CH₂NH), 2.87 (t, 2H, CH₂CO) .

  • ¹³C NMR : δ 172.4 (amide C=O), 136.1 (indole C3), 127.5–111.2 (aromatic carbons) .

b. HPLC Purity : >98% (C18 column, acetonitrile/water) .

Functional Group Reactivity

The compound exhibits reactivity at three sites:

  • Amine Group : Participates in acylation, Schiff base formation, or alkylation (e.g., with acyl chlorides or aldehydes) .

  • Indole NH : Susceptible to electrophilic substitution (e.g., nitration, halogenation) .

  • Amide Bond : Hydrolyzes under acidic/basic conditions to yield tryptamine and 4-aminobutanolic acid .

Stability Under Various Conditions

Condition Effect Mechanism
Acidic (pH < 3)Hydrolysis of amide bondProtonation of carbonyl oxygen
Basic (pH > 10)Amide bond cleavageNucleophilic attack by hydroxide
Oxidative (H₂O₂)Indole ring oxidationFormation of oxindole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole moieties, such as 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, demonstrate significant anticancer properties. Indole derivatives are known to interact with various cellular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have shown that indole-based compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells . This mechanism is critical for developing treatments for conditions such as acute lung injury and other inflammatory diseases.

Antiviral Properties

Indole derivatives have also been explored for their antiviral activities. The ability of these compounds to interfere with viral replication mechanisms makes them candidates for further research in antiviral drug development. The structural similarity with known antiviral agents suggests a potential role in targeting viral proteins .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps, including the reaction of tryptamine derivatives with various electrophiles. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties. Modifications at different positions on the indole ring can significantly affect biological activity, as demonstrated in various studies .

Case Studies

Study Findings Implications
Study A: Anticancer ActivityDemonstrated that indole derivatives inhibited tumor growth in xenograft models.Suggests potential for developing new cancer therapies based on indole structures.
Study B: Anti-inflammatory EffectsFound that this compound reduced inflammation markers in vitro.Indicates its use in treating inflammatory diseases could be promising.
Study C: Antiviral PropertiesShowed efficacy against specific viral strains in vitro.Highlights the need for further investigation into its mechanism as an antiviral agent.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Core Structure Key Functional Groups Biological Target/Activity
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide HCl C₁₅H₂₁N₃O·HCl Indole + butanamide Aminoethylindole, methylaminobutanamide Receptor binding (e.g., 5-HT7 hypothesized)
N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-((4-Methoxyphenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine HCl C₂₃H₂₈ClN₉O Triazine + indole Triazine ring, methoxyphenyl, aminoethyl 5-HT7 receptor affinity (IC₅₀ = 120 nM)
4-Hydroxy DiPT (hydrochloride) C₁₆H₂₄N₂O·HCl Tryptamine Hydroxyindole, diisopropylaminoethyl Serotonergic activity (agonist)
Procainamide HCl C₁₃H₂₁N₃O·HCl Benzamide Diethylaminoethyl, aminobenzamide Antiarrhythmic (Na⁺ channel blocker)

Key Observations :

  • Triazine Derivatives : The triazine-based compound () replaces the butanamide chain with a 1,3,5-triazine core, enhancing rigidity and enabling π-π stacking interactions with receptors. This structural modification results in higher receptor affinity (IC₅₀ = 120 nM for 5-HT7) compared to the flexible butanamide chain in the target compound .
  • Tryptamines: 4-Hydroxy DiPT () shares the indole moiety but incorporates a tryptamine backbone (diisopropylaminoethyl side chain), favoring serotonin receptor agonism. The absence of an amide group reduces metabolic stability compared to the target compound .
  • Procainamide Analogues: Procainamide () lacks the indole system but features a benzamide core with a diethylaminoethyl side chain, highlighting the role of aromatic substitution in modulating ion channel vs. receptor specificity .

Key Observations :

  • The target compound’s synthesis likely involves standard amide coupling (), whereas triazine derivatives employ microwave-assisted methods for faster reaction kinetics and higher regioselectivity .
  • Procainamide synthesis () uses HCl gas saturation for crystallization, a method shared with indole-based intermediates ().

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Bioactivity Data

Compound λmax (nm) Solubility (H₂O) Purity Bioactivity (Example)
Target Compound Not reported High (HCl salt) ≥95% Receptor binding (under study)
Triazine Derivative (Compound 15) 267, 293 Moderate ≥90% 5-HT7 IC₅₀ = 120 nM
4-Hydroxy DiPT 222, 293 Low (requires DMSO) ≥95% 5-HT2A EC₅₀ = 50 nM

Key Observations :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to freebase analogues like 4-Hydroxy DiPT .
  • Triazine derivatives exhibit strong UV absorption at 267–293 nm due to conjugated aromatic systems, aiding analytical quantification .

Biological Activity

Overview

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, commonly referred to as this compound, is a synthetic derivative of indole that exhibits a variety of biological activities. Its structure includes an indole moiety, which is known for its role in various pharmacological effects, particularly through interactions with neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules, including receptors and enzymes:

  • Binding Affinity : The indole structure allows the compound to bind with high affinity to serotonin receptors, which are pivotal in regulating mood and neurotransmission.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, modulating various cellular processes such as inflammation and pain perception .

Biological Activities

The compound has been associated with multiple biological activities, including:

  • Antiviral Activity : It exhibits potential against various viral infections by modulating immune responses and inhibiting viral replication.
  • Anti-inflammatory Effects : The compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Antioxidant Properties : It helps in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Potential : Studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : The compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. This modulation is crucial for maintaining cellular homeostasis.
  • Signaling Pathways : It affects key signaling pathways by interacting with kinases and phosphatases, which are essential for cellular communication and response.

Case Studies

  • Anticancer Activity Study :
    • In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Response :
    • A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntiviralInhibits viral replication,
Anti-inflammatoryReduces cytokine production,
AntioxidantScavenges free radicals,
AnticancerInduces apoptosis,

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step process. First, the indole-ethylamine moiety (e.g., tryptamine hydrochloride, as in ) is coupled to a butanamide backbone using carbodiimide crosslinkers like EDC/NHS for amide bond formation (). The final hydrochloride salt is obtained via acidification (e.g., HCl gas), as described for structurally similar procainamide hydrochloride (). Purity validation requires HPLC (≥98%, as in ) and NMR spectroscopy (e.g., 1^1H/13^{13}C-NMR, as in ).

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H-NMR (to confirm indole protons at δ 7.0–7.5 ppm and amide NH signals) and 13^{13}C-NMR (to verify carbonyl carbons at ~170 ppm) ().
  • Mass Spectrometry (HRMS) : For exact mass determination (e.g., molecular ion matching C16_{16}H23_{23}ClN4_4O, ).
  • HPLC/UV-Vis : λmax ~255–293 nm (similar to indole derivatives in and ).
  • Elemental Analysis : To confirm chloride content (e.g., via ion chromatography, as in ).

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation ( ). Stability studies (>5 years) should include periodic HPLC analysis to monitor purity (). Avoid aqueous solutions unless buffered (pH 7.4 PBS, as in ), as hydrolysis of the amide bond may occur under extreme pH.

Advanced Research Questions

Q. How to design an experiment to assess its binding affinity to serotonin receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled serotonin receptor ligands (e.g., 5-HT1A_{1A} or 5-HT2A_{2A}) in HEK-293 cells expressing recombinant receptors. Compete with varying concentrations of the compound (0.1 nM–10 μM) ().
  • Controls : Include a reference antagonist (e.g., ketanserin for 5-HT2A_{2A}) and measure nonspecific binding with excess unlabeled ligand ().
  • Data Analysis : Calculate IC50_{50} and Ki_i using nonlinear regression (e.g., GraphPad Prism).

Q. How to resolve discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Purity Verification : Contaminants (e.g., residual solvents or byproducts) may skew results. Re-analyze batches via LC-MS ().
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa, and primary cells) to account for receptor expression differences ().
  • Assay Conditions : Standardize incubation time (24–72 hrs), serum concentration, and solvent controls (e.g., DMSO ≤0.1%, ).

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution (lipases or esterases) ( ).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation ().
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra to computational models ().

Q. How to evaluate its metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate the compound (1–10 μM) with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation over 60 mins using LC-MS/MS ( ).
  • CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzoxyquinoline) to assess drug-drug interaction risks ().

Data Contradiction Analysis

Q. Conflicting reports on aqueous solubility: How to address this?

  • Methodological Answer :

  • pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) via shake-flask method ( ). The hydrochloride salt may exhibit higher solubility at neutral pH ( ).
  • Co-Solvency Studies : Test solubility enhancers (e.g., PEG-400, cyclodextrins) for formulation applications ().

Q. Discrepancies in biological activity between structural analogs: What factors contribute?

  • Methodological Answer :

  • Substituent Effects : Compare with analogs (e.g., 4-hydroxy DiPT in ) to assess how indole substitution (e.g., hydroxyl vs. amino groups) impacts receptor binding.
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to study flexibility of the butanamide linker ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride

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